molecular formula C7H10Cl2N2 B1598005 (4-Chlorobenzyl)hydrazine hydrochloride CAS No. 75333-04-9

(4-Chlorobenzyl)hydrazine hydrochloride

Cat. No.: B1598005
CAS No.: 75333-04-9
M. Wt: 193.07 g/mol
InChI Key: ZXBURDTVQHTFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9ClN2·HCl and a molecular weight of 193.08 g/mol. It is a derivative of hydrazine, where a chlorobenzyl group is attached to the nitrogen atom of the hydrazine moiety. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobenzyl)hydrazine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate under acidic conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine nucleophile attacks the electrophilic carbon of the chlorobenzyl chloride, resulting in the formation of the hydrazine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the exothermic nature of the reaction. The process may also include purification steps such as recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorobenzyl)hydrazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydrazine moiety to form corresponding oxo-compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Oxidation of this compound can yield 4-chlorobenzaldehyde or 4-chlorobenzoic acid, depending on the extent of oxidation.

  • Reduction Products: Reduction can lead to the formation of 4-chlorobenzylamine.

  • Substitution Products: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorobenzyl)hydrazine hydrochloride is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(4-Chlorobenzyl)hydrazine hydrochloride is similar to other hydrazine derivatives, such as phenylhydrazine and benzylhydrazine. its unique chlorobenzyl group imparts distinct chemical properties and reactivity compared to these compounds. The presence of the chlorine atom can influence the electronic properties and steric effects, making it suitable for specific applications where other hydrazine derivatives may not be as effective.

Comparison with Similar Compounds

  • Phenylhydrazine

  • Benzylhydrazine

  • 4-Methylbenzylhydrazine

  • 4-Methoxybenzylhydrazine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(4-chlorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBURDTVQHTFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60996778
Record name [(4-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75333-04-9
Record name Hydrazine, (p-chlorobenzyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075333049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(4-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4-chlorophenyl)methyl]hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorobenzyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Chlorobenzyl)hydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Chlorobenzyl)hydrazine hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Chlorobenzyl)hydrazine hydrochloride
Reactant of Route 5
(4-Chlorobenzyl)hydrazine hydrochloride
Reactant of Route 6
(4-Chlorobenzyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.